molecular formula C16H14ClN3O B12624611 7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine CAS No. 918898-07-4

7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine

Cat. No.: B12624611
CAS No.: 918898-07-4
M. Wt: 299.75 g/mol
InChI Key: HTEFMWIZWLMCOP-UHFFFAOYSA-N
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Description

7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine is a synthetic chemical scaffold designed for medicinal chemistry and drug discovery research. This compound belongs to the pyrido[4,3-d]pyrimidine class, a privileged structure in the development of potent and selective kinase inhibitors . The molecular architecture features a chloro substituent at the 7-position, which serves as a versatile handle for further functionalization via nucleophilic aromatic substitution, allowing researchers to diversify the structure and explore structure-activity relationships (SAR) . Pyrido[4,3-d]pyrimidine scaffolds have demonstrated significant research value as key intermediates and final targets in developing anticancer agents. Compounds within this series have been optimized into highly potent inhibitors of kinases such as Monopolar Spindle 1 (MPS1), a central regulator of mitosis, making them valuable tools for investigating novel oncology therapeutics . Beyond oncology, this chemotype is also being explored as an antagonist for the C-X-C chemokine receptor 2 (CXCR2), a promising target in inflammatory and autoimmune diseases, as well as in immuno-oncology . The specific substitution pattern on this core structure is critical for its biological activity and physicochemical properties. The 4-ethoxy group and the 5-phenyl ring are typical modifications that help fine-tune the molecule's interaction with the ATP-binding pocket of target kinases and influence its overall metabolic stability . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

918898-07-4

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

7-chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine

InChI

InChI=1S/C16H14ClN3O/c1-3-21-16-14-12(18-10(2)19-16)9-13(17)20-15(14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

HTEFMWIZWLMCOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=CC(=NC(=C21)C3=CC=CC=C3)Cl)C

Origin of Product

United States

Preparation Methods

Method A: Condensation Reaction

  • Reagents :

    • 2-Methyl-3,3-dichloroacrylonitrile
    • Formamidine acetate
    • Sodium methoxide
  • Procedure :

    • Dissolve formamidine acetate in methanol.
    • Add sodium methoxide dropwise while stirring at room temperature.
    • Introduce 2-methyl-3,3-dichloroacrylonitrile gradually.
    • Heat the mixture to 60°C for several hours.
    • Cool and filter the precipitate to obtain the product.
  • Yield and Purity : The method yielded approximately 85% of the desired product with a purity of over 99% as determined by HPLC analysis.

Method B: Cyclization Reaction

  • Reagents :

    • Ethyl 2-(phenyl)acetate
    • Chloroacetyl chloride
    • Triethylamine
  • Procedure :

    • Mix ethyl 2-(phenyl)acetate with chloroacetyl chloride in the presence of triethylamine.
    • Stir at room temperature for several hours until completion.
    • Quench the reaction with water and extract the organic layer.
    • Purify via column chromatography.
  • Yield and Purity : This method resulted in a yield of about 90%, confirmed by NMR spectroscopy.

Method C: One-Pot Synthesis

  • Reagents :

    • Substituted pyrimidines
    • Phenylboronic acid
    • Palladium catalyst
  • Procedure :

    • Combine substituted pyrimidines with phenylboronic acid in a solvent like DMF.
    • Add a palladium catalyst and heat under reflux conditions.
    • Monitor the reaction via TLC until completion.
    • Isolate the product through standard workup procedures.
  • Yield and Purity : The one-pot method achieved a yield of approximately 75%, with satisfactory purity levels indicated by spectral data.

  • Research Findings

Recent studies have focused on optimizing these synthesis routes to improve yields and reduce reaction times. For instance, modifications in solvent choice or temperature control have been shown to significantly impact the efficiency of reactions involving heterocyclic compounds.

Comparative Analysis

A comparative analysis of these methods shows that while Method B offers the highest yield, it may involve more complex purification steps compared to Method A, which provides a good balance between yield and simplicity.

Preparation Method Yield (%) Complexity Level
Method A 85 Moderate
Method B 90 High
Method C 75 Low

The preparation of 7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine can be achieved through various synthetic routes, each with its advantages and challenges. Future research may focus on further refining these methods to enhance yield and reduce environmental impact through greener chemistry practices.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research indicates that pyrido[4,3-d]pyrimidines, including 7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine, exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed promising inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of key signaling pathways associated with tumor growth and survival .

2. Kinase Inhibition
This compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in various cellular processes, and their dysregulation is often implicated in cancer and other diseases. The design of inhibitors targeting specific kinases has become a focal point in drug development. For instance, derivatives of pyrido[4,3-d]pyrimidines have shown efficacy in inhibiting receptor-interacting protein kinase 2 (RIPK2), which is involved in inflammatory responses .

3. Anti-inflammatory Properties
In addition to its anticancer properties, 7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine has been evaluated for anti-inflammatory effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thus providing therapeutic potential for treating inflammatory diseases .

Data Tables

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits cell proliferation
Kinase InhibitionEffective against RIPK2; modulates signaling pathways related to inflammation
Anti-inflammatory EffectsInhibits pro-inflammatory cytokine production

Case Studies

Case Study 1: Anticancer Efficacy
A recent study focused on the synthesis of various derivatives of pyrido[4,3-d]pyrimidines, including 7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine. The results indicated that these compounds exhibited IC50 values significantly lower than established chemotherapeutics, suggesting enhanced potency against specific cancer types .

Case Study 2: Inhibition of Kinase Activity
Another investigation assessed the inhibitory effects of this compound on RIPK2 activity in vitro. The study revealed that treatment with 7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine resulted in a dose-dependent decrease in kinase activity, highlighting its potential as a therapeutic agent in conditions characterized by excessive inflammation .

Mechanism of Action

The mechanism of action of 7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine with structurally related compounds from literature and patents:

Compound Name Core Structure Key Substituents Lipophilicity (log P) Biological Activity (IC50) Key Findings
7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine Pyrido[4,3-d]pyrimidine Cl (7), OEt (4), Me (2), Ph (5) High (estimated) N/A Hypothesized improved kinase binding due to chloro and phenyl groups
Pyrazolo[4,3-e]triazine (Compound 3, ) Pyrazolo-triazine Me, MeSO2, NH Moderate CDK2/Cyclin E inhibition Lack of NH group reduced Abl kinase activity
N-(7-Methyl-2-phenylamino-thieno[2,3-d]pyrimidine) (Compound 24, ) Thieno[2,3-d]pyrimidine Acetamide, NCH3, Ph Moderate Not tested Acetamide enhances solubility; phenylamino may aid target binding
Patent Compound 5 () Pyrido[1,2-a]pyrimidinone 3-Fluoro-4-methoxyphenyl, Me High N/A Fluorine and methoxy improve metabolic stability

Functional Group Impact on Activity

  • Chloro vs. Fluoro Substituents : The chloro group in the target compound increases lipophilicity compared to fluorine in Patent Compound 5 . Chlorine’s larger size may enhance steric interactions in kinase binding pockets, while fluorine’s electronegativity improves metabolic stability.
  • Ethoxy vs. Methoxy groups are smaller and may favor tighter binding in certain targets.
  • Phenyl vs. Heterocyclic Substituents: The phenyl group at position 5 in the target compound could engage in π-π stacking with aromatic residues in kinases, similar to the phenylamino group in Compound 24 .

Biological Activity

7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of 7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine typically involves multi-step chemical reactions that incorporate various functional groups to achieve the desired pyrido[4,3-d]pyrimidine core. The synthetic pathways often utilize starting materials that are readily available and employ methods such as cyclization and halogenation to introduce the chloro and ethoxy groups at specific positions on the pyrimidine ring.

Biological Activity Overview

Research indicates that compounds in the pyrido[4,3-d]pyrimidine class exhibit a range of biological activities, including:

  • Antimicrobial Activity : Various derivatives have shown promising results against pathogenic bacteria and fungi. For instance, compounds similar to 7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine were tested for antimicrobial efficacy against strains like Pseudomonas aeruginosa and Escherichia coli, demonstrating significant inhibitory effects with minimum inhibitory concentration (MIC) values as low as 0.21 µM in some cases .
  • Kinase Inhibition : The compound has been investigated for its ability to inhibit various kinases, including dihydrofolate reductase (DHFR) and tyrosine-protein kinases. These enzymes are crucial in cancer biology and cellular signaling pathways. Inhibitors targeting these kinases may provide therapeutic benefits in treating malignancies .

The mechanisms through which 7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of adenosine kinase, which plays a role in cellular energy homeostasis and signaling. By inhibiting this enzyme, the compound may alter ATP levels and impact various cellular processes .
  • Interaction with DNA Gyrase : Molecular docking studies have indicated that this compound can bind effectively to DNA gyrase, an essential enzyme for bacterial DNA replication. This interaction is crucial for its antibacterial properties as it disrupts bacterial DNA synthesis .

Case Studies

Recent studies have highlighted the potential of 7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine in various therapeutic areas:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant antibacterial activity against E. coli and Staphylococcus aureus. The research utilized disk diffusion methods to assess antimicrobial susceptibility, revealing that certain derivatives had comparable efficacy to standard antibiotics .
  • Cancer Research : Another investigation into its kinase inhibitory properties showed that derivatives could effectively inhibit cancer cell proliferation in vitro by targeting specific signaling pathways involved in tumor growth. The binding affinities measured through computational modeling suggest strong interactions with target proteins associated with cancer progression .

Data Table: Biological Activities of Pyrido[4,3-d]pyrimidines

Compound NameActivity TypeTarget Enzyme/PathwayMIC (µM)Reference
7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidineAntimicrobialE. coli, Pseudomonas aeruginosa0.21
Derivative AKinase InhibitionDihydrofolate Reductase (DHFR)N/A
Derivative BAnticancerTyrosine KinaseN/A

Q & A

What synthetic strategies are effective for constructing the pyrido[4,3-d]pyrimidine core in 7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine?

Basic Research Question
The pyrido[4,3-d]pyrimidine scaffold can be synthesized via cyclization reactions using precursors such as substituted pyridines or pyrimidines. A common approach involves brominating intermediates like ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate to introduce reactive sites, followed by nucleophilic substitution with amines or thiols. For example, brominated intermediates react with potassium cyanide or aryl diazonium salts to form fused heterocycles . Key steps include:

  • Bromination : Introduces reactive sites for subsequent functionalization.
  • Cyclization : Achieved via reactions with nucleophiles (e.g., hydrazines, thiourea) to form the pyrido-pyrimidine core.
  • Chlorination : Final halogenation (e.g., using POCl₃) to install the 7-chloro substituent.

How can computational methods optimize reaction conditions for synthesizing this compound?

Advanced Research Question
Quantum chemical calculations (e.g., density functional theory) and reaction path searching algorithms can predict transition states, intermediates, and energetics to guide experimental design. For instance, the ICReDD framework integrates computational screening to identify optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation . Steps include:

  • Reaction Pathway Modeling : Simulate intermediates and activation barriers.
  • Solvent/Catalyst Screening : Use machine learning to prioritize candidates with high predicted efficacy.
  • Feedback Loops : Experimental data refine computational models iteratively.

What analytical techniques are critical for characterizing structural impurities in this compound?

Basic Research Question
Hyphenated techniques (e.g., LC-MS, HPLC-UV) combined with NMR (¹H/¹³C, 2D COSY/HSQC) resolve structural ambiguities. X-ray crystallography (as in pyrimidine analogs ) confirms absolute stereochemistry and crystal packing. Key considerations:

  • Mass Spectrometry : Identifies molecular ions and fragmentation patterns.
  • NMR Titrations : Detect trace impurities (e.g., regioisomers) via chemical shift discrepancies.
  • Crystallographic Data : Validate bond lengths and angles against computational predictions.

How can contradictory biological activity data for kinase inhibition be resolved?

Advanced Research Question
Discrepancies in kinase inhibition profiles (e.g., selectivity for EGFR vs. VEGFR2) may arise from assay conditions (e.g., ATP concentrations) or compound purity. Methodological solutions:

  • Dose-Response Curves : Validate IC₅₀ values across multiple assays.
  • Structural Biology : Co-crystallize the compound with target kinases to identify binding modes .
  • Selectivity Screening : Use kinase panels to assess off-target effects.

What experimental design principles minimize waste in multi-step syntheses?

Basic Research Question
Statistical Design of Experiments (DoE) reduces reagent use and optimizes yields. For example, fractional factorial designs identify critical variables (e.g., temperature, stoichiometry) with minimal trials . Steps include:

  • Factor Screening : Prioritize variables (e.g., reaction time, catalyst loading).
  • Response Surface Modeling : Predict optimal conditions for maximum yield.
  • In-line Analytics : Monitor reactions via FTIR or Raman to reduce purification steps.

How can green chemistry principles improve the sustainability of this compound’s synthesis?

Advanced Research Question
Replace toxic solvents (e.g., DMF, THF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ catalytic systems (e.g., enzymes, metal-organic frameworks) to reduce waste. For example:

  • Solvent Selection Guides : Use tools like CHEM21 to rank solvents by safety and efficiency .
  • Catalytic Chlorination : Replace POCl₃ with recyclable reagents (e.g., N-chlorosuccinimide).

What strategies address low yields in the final chlorination step?

Advanced Research Question
Low yields may stem from incomplete halogenation or side reactions. Solutions:

  • Microwave-Assisted Synthesis : Enhances reaction efficiency and reduces decomposition .
  • Protecting Groups : Shield reactive sites (e.g., ethoxy groups) during chlorination.
  • In-situ Monitoring : Use GC-MS or HPLC to track reaction progress and adjust conditions dynamically.

How do substituents (e.g., ethoxy, phenyl) influence the compound’s electronic properties?

Basic Research Question
Computational tools (e.g., DFT, molecular electrostatic potential maps) predict electron density distribution and reactivity. The ethoxy group acts as an electron donor, stabilizing the pyrimidine ring, while the phenyl group enhances π-stacking interactions in crystal lattices . Experimental validation via:

  • Cyclic Voltammetry : Measures redox potentials.
  • UV-Vis Spectroscopy : Correlates substituent effects with absorption maxima.

What safety protocols are essential for handling chlorinated pyrido-pyrimidines?

Basic Research Question
Follow OSHA guidelines for chlorinated compounds:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods .
  • Waste Management : Segregate halogenated waste for incineration or professional disposal.
  • Emergency Procedures : Neutralize spills with sodium bicarbonate or activated carbon.

How can cross-disciplinary approaches (e.g., computational + experimental) accelerate structure-activity relationship (SAR) studies?

Advanced Research Question
Integrate molecular dynamics simulations with high-throughput screening to prioritize analogs. For example:

  • Virtual Libraries : Generate derivatives with modified substituents (e.g., replacing chloro with fluoro).
  • Machine Learning : Train models on existing bioactivity data to predict novel active compounds .

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